2-(methylthio)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide
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Description
2-(methylthio)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide is a useful research compound. Its molecular formula is C19H25N7O2S and its molecular weight is 415.52. The purity is usually 95%.
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Biological Activity
The compound 2-(methylthio)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide is a nicotinamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H25N7O2S, with a molecular weight of 415.52 g/mol. The structure includes a morpholine ring, a pyrrolidine moiety, and a triazine core, which are significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C19H25N7O2S |
Molecular Weight | 415.52 g/mol |
Purity | ≥ 95% |
Research indicates that compounds similar to This compound exhibit various biological activities, including anti-inflammatory and anti-thrombotic effects. For instance, related nicotinamide derivatives have shown potential in modulating thrombus formation through mechanisms involving prostacyclin synthesis and cyclooxygenase activity .
Case Studies
- Anti-inflammatory Effects : In studies involving skin inflammation models, nicotinamide derivatives demonstrated the ability to reduce inflammatory responses significantly. This suggests that This compound may similarly influence inflammatory pathways.
- Anti-thrombotic Activity : A study on related compounds highlighted their capacity to inhibit platelet aggregation and promote thrombolysis in vivo. This effect was linked to the modulation of cyclooxygenase enzymes and subsequent prostacyclin production . Given the structural similarities, it is plausible that our compound may exhibit comparable anti-thrombotic properties.
Table 2: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Anti-inflammatory | Significant reduction in inflammation in models | |
Anti-thrombotic | Inhibition of platelet aggregation; thrombolytic effects |
Research Findings
Recent investigations into the pharmacological profile of nicotinamide derivatives have revealed their potential as therapeutic agents. Specifically, This compound has been studied for its effects on conditions like rough skin disease and other dermatological disorders. The compound's ability to modulate cellular pathways involved in inflammation and thrombosis positions it as a candidate for further clinical exploration.
Future Directions
Further research is warranted to elucidate the precise mechanisms by which this compound exerts its biological effects. Investigations should focus on:
- In vivo studies to confirm efficacy and safety profiles.
- Mechanistic studies to understand interactions at the molecular level.
- Clinical trials to evaluate therapeutic potential in humans.
Properties
IUPAC Name |
2-methylsulfanyl-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O2S/c1-29-17-14(5-4-6-20-17)16(27)21-13-15-22-18(25-7-2-3-8-25)24-19(23-15)26-9-11-28-12-10-26/h4-6H,2-3,7-13H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDWQFDXTPGIQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.